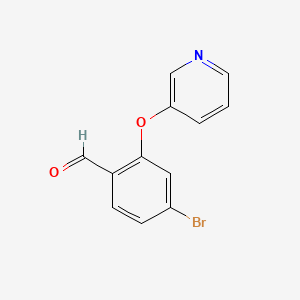

4-Bromo-2-(pyridin-3-yloxy)-benzaldehyde

Description

4-Bromo-2-(pyridin-3-yloxy)-benzaldehyde is a brominated aromatic aldehyde featuring a pyridin-3-yloxy substituent at the 2-position of the benzaldehyde ring. This compound is structurally characterized by:

- A reactive aldehyde group at the 1-position.

- A bromine atom at the 4-position, enhancing electrophilicity and enabling cross-coupling reactions.

- A pyridin-3-yloxy group, introducing steric bulk and electronic modulation via the nitrogen-containing heterocycle.

Applications include its use as an intermediate in pharmaceutical synthesis (e.g., benzimidazole derivatives for Alzheimer’s disease therapy) and in Pd-catalyzed coupling reactions .

Properties

Molecular Formula |

C12H8BrNO2 |

|---|---|

Molecular Weight |

278.10 g/mol |

IUPAC Name |

4-bromo-2-pyridin-3-yloxybenzaldehyde |

InChI |

InChI=1S/C12H8BrNO2/c13-10-4-3-9(8-15)12(6-10)16-11-2-1-5-14-7-11/h1-8H |

InChI Key |

BHADWTQVCRWBIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)OC2=C(C=CC(=C2)Br)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their properties are compared below:

Substituent Impact Analysis:

- Bromo Group : Critical for electrophilic substitution and cross-coupling reactions. Bromine at the 4-position (para to aldehyde) enhances reactivity compared to ortho-substituted analogs .

- Hydroxy (2-OH): Enhances hydrophilic interactions but reduces stability under acidic conditions compared to ethers . Trifluoromethoxy (OCF₃): Strong electron-withdrawing effect, boosting coupling reaction yields .

Aldehyde vs. Ketone Reactivity

- Aldehydes (e.g., this compound) are ~10x more reactive than ketones (e.g., acetophenone) in reductions, as seen in EDAB-mediated reductions (93% yield for benzaldehyde vs. 68% for acetophenone) .

- The aldehyde group enables nucleophilic additions (e.g., Knoevenagel condensations) and oxidations, whereas ketones require harsher conditions .

Pd-Catalyzed Couplings

- This compound participates in direct arylations with heteroarenes (e.g., imidazo[1,2-b]pyridazine), yielding products in 84–93% efficiency .

- Comparatively, 4-Bromo-2-(trifluoromethoxy)benzaldehyde achieves similar yields, but the pyridinyloxy group may improve regioselectivity in sterically hindered systems .

Bioactivity and Drug Design

hPreP Activation :

- Bromo and hydroxy substitutions (e.g., 5-bromo-2-hydroxybenzaldehyde) enhance proteolytic activity against Aβ(1–42), a key Alzheimer’s disease target. Replacement of Br with F, OCH₃, or OH reduces activity by >50% .

- The pyridin-3-yloxy group in this compound may mimic hydroxy interactions while improving metabolic stability, though this requires validation .

Lipinski’s Rule Compliance :

- Brominated benzaldehydes (MW < 500) generally comply with drug-likeness criteria, facilitating their use in bioactive scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.